Isoheptyl acrylate
Description
Contextualization within Acrylate (B77674) Chemistry Studies
Acrylate esters form a broad class of monomers that are extensively studied due to their ability to undergo polymerization to form a wide array of materials. ontosight.ai Isoheptyl acrylate is situated within this family as a monomer that contributes flexibility, hydrophobicity, and good adhesive properties to polymers. ontosight.aiontosight.ai Research often compares the properties of polymers made from this compound with those derived from other acrylate esters, such as isooctyl acrylate, to understand the effect of the alkyl chain length and branching on the final material characteristics. umons.ac.be The reactivity of the acrylate group allows for its participation in various polymerization techniques, making it a versatile building block in polymer synthesis. ontosight.ai
Significance as a Monomer in Polymer Science and Materials Research
The significance of this compound as a monomer lies in its ability to tailor the properties of polymers for specific applications. Its inclusion in a polymer chain can influence key characteristics such as the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. uliege.be This is a critical parameter in the design of materials like adhesives, coatings, and sealants. ontosight.aiontosight.ai
Academic research has explored the use of this compound in the synthesis of various types of polymers, including:
Pressure-sensitive adhesives: The properties of this compound make it a suitable monomer for creating adhesives that stick with light pressure. smolecule.com
Coatings: It is used in the formulation of paints and coatings to enhance flexibility and durability. ontosight.aismolecule.com
Plastics: As a monomer, it contributes to the flexibility and strength of certain plastics. ontosight.aiontosight.ai
The ongoing research into this compound and its copolymers continues to uncover new possibilities for creating advanced materials with tailored functionalities. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
1434638-53-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-methylhexyl prop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-10(11)12-8-6-5-7-9(2)3/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
BUIZICPOJVBQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCOC(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Isoheptyl Acrylate
Esterification Synthesis Routes
Esterification is a fundamental process in organic chemistry for the synthesis of esters. For isoheptyl acrylate (B77674), this typically involves the reaction of acrylic acid with an isoheptyl alcohol or a related isomer like isooctanol.
Acid-Catalyzed Esterification (e.g., Acrylic Acid with Isooctanol/Isoheptanol)
Direct esterification of acrylic acid with an alcohol such as isoheptanol or isooctanol is a common industrial method for producing the corresponding acrylate ester. prepchem.comontosight.ai This reaction is typically catalyzed by a strong acid. Common catalysts include sulfuric acid and p-toluenesulfonic acid. google.com The reaction involves heating the acrylic acid and alcohol in the presence of the acid catalyst. To drive the reaction toward the product side, the water formed during the reaction is continuously removed, often through azeotropic distillation with a solvent like toluene. google.com
The general chemical equation for this reaction is: CH₂=CHCOOH + R-OH ⇌ CH₂=CHCOOR + H₂O (where R-OH is isoheptanol or isooctanol)
In a typical process, acrylic acid and the alcohol (e.g., 2-ethylhexanol, an isomer of isooctanol) are mixed with a polymerization inhibitor to prevent the highly reactive acrylate from polymerizing. guidechem.com The mixture is then heated with the acid catalyst. google.com The yield and reaction rate are influenced by factors such as the molar ratio of reactants, catalyst concentration, and reaction temperature. For instance, in the synthesis of 2-ethylhexyl acrylate, a molar ratio of acrylic acid to 2-ethylhexanol of 1:1.1 has been used with ethanesulfonic acid as a catalyst at 120°C. guidechem.com
Ester Exchange Methods (e.g., Methyl Acrylate with Isooctanol)
Transesterification, or ester exchange, is an alternative route for synthesizing isoheptyl acrylate. This method involves the reaction of a readily available acrylate ester, such as methyl acrylate or ethyl acrylate, with isoheptanol or isooctanol. nih.govgantrade.com This reaction is also typically catalyzed by an acid or a base. nih.gov Organometallic compounds, like dialkyltin oxides, can also serve as effective catalysts for this transformation. google.com
The general reaction is: CH₂=CHCOOR' + R-OH ⇌ CH₂=CHCOOR + R'-OH (where R'-OH is a simple alcohol like methanol (B129727) and R-OH is isoheptanol or isooctanol)
An advantage of this method is that the starting materials, like methyl acrylate, are volatile, which allows for easier separation of the desired higher-boiling this compound. gantrade.com The reaction is driven to completion by removing the lower-boiling alcohol (e.g., methanol) as it is formed. google.com For example, the synthesis of isooctyl acrylate can be achieved through the transesterification of methyl acrylate with 2-ethylhexanol. guidechem.com In one documented process, a molar ratio of methyl acrylate to 2-ethylhexanol of 3:1 was used at a reaction temperature of 227-228°C, resulting in a 97% yield. guidechem.com
Process Optimization and Green Chemistry Approaches
In recent years, significant efforts have been made to develop more sustainable and environmentally friendly methods for the synthesis of this compound and other acrylate esters. These approaches focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Minimizing Environmental Impact in Synthesis (e.g., One-Pot Processes, Biobased Feedstocks)
The use of biobased feedstocks is another key aspect of green chemistry. For example, 2-octanol (B43104) derived from plant sources can be used to produce biobased 2-octyl acrylate. google.com This reduces the reliance on fossil fuels and can lead to a more sustainable product lifecycle. The synthesis of such bio-based acrylates can be achieved through the acid-catalyzed esterification of bio-derived 2-octanol with acrylic acid. google.com
Catalyst Selection and Activity in Multi-step Synthesis
The choice of catalyst is crucial for an efficient and environmentally friendly synthesis. While traditional homogeneous acid catalysts like sulfuric acid are effective, they are often corrosive, difficult to separate from the product, and can lead to waste. core.ac.uk To overcome these issues, solid acid catalysts are being increasingly explored. These heterogeneous catalysts, such as ion-exchange resins and sulfated metal oxides, are easier to separate from the reaction mixture and can often be recycled and reused. core.ac.ukchemra.com
For instance, sulfated zirconia promoted with iron has been shown to be an effective heterogeneous catalyst for the esterification of acrylic acid with 2-ethylhexanol. core.ac.uk Studies have also investigated the use of various homogeneous and heterogeneous catalysts for the esterification of acrylic acid with ethanol, providing insights into catalyst performance that can be applied to the synthesis of larger acrylates. researchgate.net Selenium-containing microgel catalysts have also shown promise for the one-step synthesis of acrylic acid and its esters from acrolein under mild conditions. openreviewhub.org
Reaction Condition Control (Temperature, Pressure, Vacuum)
Careful control of reaction conditions such as temperature, pressure, and vacuum is essential for maximizing the yield and purity of this compound while minimizing side reactions like polymerization.
The esterification reaction is typically carried out at elevated temperatures to achieve a reasonable reaction rate. However, excessively high temperatures can promote polymerization of the acrylate product. Therefore, a balance must be struck. For example, the synthesis of 2-ethylhexyl acrylate has been performed at temperatures around 90-120°C. google.comcore.ac.uk
Applying a vacuum is a common technique used to remove water or the lower-boiling alcohol byproduct, which drives the equilibrium towards the formation of the desired ester. A multi-step vacuum process can be employed, gradually increasing the vacuum and temperature to optimize the reaction progress. For example, a process for preparing isooctyl acrylate involves a staged reaction where the vacuum is increased from -38.0 kPa to -72.5 kPa while the temperature is raised from 88.0°C to 107.0°C over several hours. google.com This controlled approach helps to efficiently remove water while minimizing the loss of reactants and products.
Raw Material Utilization and Resource Efficiency
The principal raw materials for the direct esterification process are acrylic acid and isoheptyl alcohol. google.com The reaction is typically facilitated by an acid catalyst to achieve viable reaction rates. While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, the industry is increasingly exploring heterogeneous solid acid catalysts to simplify separation and reduce corrosive waste streams. core.ac.uk The selection of the catalyst is crucial as it influences not only the reaction speed but also the formation of by-products. core.ac.ukresearchgate.net
Process optimization strategies are key to enhancing resource efficiency. One critical parameter is the molar ratio of the reactants. An excess of one reactant, typically the alcohol, can be used to shift the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant, acrylic acid. guidechem.com However, this necessitates an efficient downstream process to recover and recycle the unreacted alcohol. google.com
Modern production facilities often employ continuous production processes over batch reactors to improve control, yield, and efficiency. google.com A patented preparation process highlights a multi-step vacuum reaction at controlled temperatures, which enhances the esterification rate while minimizing side reactions and preventing the formation of polyesters, thus improving the yield of the target product. google.com This controlled environment ensures that energy and raw materials are used more effectively. google.comwipo.int Furthermore, the trend towards bio-based raw materials is gaining traction to improve the sustainability profile of acrylate production. reportprime.comrenewable-carbon.eu Research into producing acrylic acid from renewable resources like lactic acid or waste biomass, such as apple pomace, presents a long-term strategy for reducing reliance on fossil-fuel-derived propylene. renewable-carbon.eumdpi.com
The following table summarizes key parameters and their impact on resource efficiency in this compound synthesis.
| Parameter | Description | Impact on Resource Efficiency | Research Findings |
| Reactant Molar Ratio | The ratio of isoheptyl alcohol to acrylic acid. | Using an excess of alcohol can drive the reaction to completion, maximizing the conversion of acrylic acid. guidechem.com | Molar ratios of alcohol to acid, such as 1.1:1 or higher, are often used. guidechem.com Efficient recycling of the excess alcohol is crucial for economic viability. google.com |
| Catalyst Type | Homogeneous (e.g., sulfuric acid) vs. Heterogeneous (e.g., solid acids). | Heterogeneous catalysts are generally preferred for easier separation from the product mixture, reducing downstream processing steps and waste. They can often be regenerated and reused, lowering catalyst consumption. core.ac.uk | Solid acid catalysts like sulfated zirconia are being explored to replace traditional corrosive and hard-to-remove homogeneous catalysts. core.ac.uk |
| Process Control | Management of reaction temperature and pressure. | Precise control avoids side reactions and the polymerization of acrylic acid, increasing the selectivity and yield of this compound. google.commdpi.com | Patented processes utilize staged vacuum and temperature profiles to optimize the reaction rate and prevent by-product formation. google.com |
| Production Method | Continuous vs. Batch processing. | Continuous flow processes generally offer better control, higher yields, reduced by-product formation, and improved scalability and energy efficiency compared to batch processes. google.com | Industrial-scale production favors continuous esterification for its consistency and efficiency. |
Waste Stream Management and Recycling in Synthesis
The synthesis of this compound generates several waste streams that require robust management and recycling strategies to minimize environmental impact and improve the economic efficiency of the process. google.comrsc.org The primary sources of waste include water generated during the esterification reaction, unreacted raw materials, heavy by-products, and volatile organic compounds (VOCs) in tail gas. google.com
A comprehensive approach to waste management is detailed in modern production systems, which integrate recycling loops for nearly all major waste streams. google.com
Water and Catalyst Recovery: The water produced during the reaction contains dissolved catalysts (if water-soluble catalysts are used), unreacted acrylic acid, and slightly soluble isoheptyl alcohol. google.com This wastewater cannot be discharged directly. google.com Advanced systems route this stream to a catalyst recovery unit. The recovered catalyst can be reused in the synthesis process, and the water, after purification, can be utilized as a cooling medium or for washing steps in the process, thus reducing the consumption of fresh water resources. google.com
Management of Heavy Components: The bottom stream from the final purification column consists of "heavy components," which can include oligomers and other high-boiling-point by-products. google.com These are collected and can be sent to a cracking unit. Through thermal or catalytic cracking, these heavy components are broken down into valuable, recyclable materials, including this compound, acrylic acid, and isoheptyl alcohol, which are then fed back into the production process. This turns a waste stream into a valuable resource. google.com
Wastewater from Washing: After the reaction, the crude ester is typically washed to remove any remaining catalyst and impurities. patsnap.com This washing wastewater, which may contain salts and organic residues, must be treated. In integrated systems, this stream can also be directed to the catalyst recovery and water regeneration subsystem. google.com Biological treatment methods, such as using activated sludge, can be employed to reduce the chemical and biological oxygen demand of the final effluent before discharge. google.com
The table below outlines the primary waste streams from this compound synthesis and their corresponding management and recycling methods.
| Waste Stream | Composition | Management & Recycling Method | Benefit |
| Esterification Water | Water, dissolved catalyst, traces of acrylic acid and isoheptyl alcohol. | Sent to a catalyst recovery unit; purified water is reused for cooling or washing. google.com | Reduces fresh water consumption and allows for catalyst recycling. google.com |
| Unreacted Materials (Liquid & Gas) | Isoheptyl alcohol, acrylic acid. | Recovered via distillation and from tail gas; recycled back to the esterification reactor. google.com | Improves raw material utilization rate and process economics. google.com |
| Heavy Components | High-boiling by-products, oligomers. | Collected and processed in a cracking unit to recover monomer, alcohol, and acid, which are then reused. google.com | Maximizes resource utilization by converting waste into valuable raw materials. google.com |
| Washing Wastewater | Water, neutralized catalyst (salts), impurities. | Sent to a water regeneration system for catalyst recovery and water recycling; final effluent may undergo biological treatment. google.comgoogle.com | Minimizes final waste discharge and recovers valuable materials. google.com |
By implementing such integrated waste management and recycling strategies, the production of this compound can be shifted towards a more circular and environmentally sustainable model, aligning with modern principles of green chemistry. google.comautm.net
Polymerization Mechanisms and Kinetics of Isoheptyl Acrylate
Homopolymerization and Copolymerization Fundamentals
Isoheptyl acrylate (B77674) can undergo both homopolymerization, where it is the sole monomer, and copolymerization, where it reacts with other monomers. smolecule.comontosight.ai This allows for the tailoring of polymer properties for specific applications. For instance, it can be copolymerized with monomers like methyl acrylate and butyl acrylate to create copolymers with customized characteristics. The resulting polymers, whether homopolymers or copolymers, have applications in adhesives, coatings, and personal care products. ontosight.aiontosight.ai
Free radical polymerization is a common method for polymerizing isoheptyl acrylate. This chain-growth process involves the initiation, propagation, and termination of polymer chains by free radicals. mdpi.com The double bond within the acrylate group is susceptible to attack by radicals, leading to the formation of long polymer chains. smolecule.com
The initiation of free-radical polymerization can be achieved through various means, including the use of thermal initiators or, under specific conditions, by molecular oxygen. While oxygen is typically considered an inhibitor of free-radical polymerization at lower temperatures, it has been shown to act as a catalyst at elevated temperatures (above 140 °C) for alkyl acrylates. westlake.edu.cnfigshare.com
In this oxygen-catalyzed mechanism, a triplet diradical intermediate is formed from the reaction of solvated oxygen with an alkyl acrylate monomer. This intermediate then reacts with another monomer molecule and subsequently dissociates from the molecular oxygen, allowing the polymerization to proceed. westlake.edu.cnfigshare.com This method can lead to high monomer conversion in a short period without the need for conventional initiators. westlake.edu.cn The process is influenced by the concentration of oxygen, with higher concentrations potentially leading to increased polymerization rates and monomer conversion. westlake.edu.cn
Other initiation methods involve the use of conventional free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Redox initiation systems, which involve one-electron transfer reactions, can also be employed to generate free radicals under milder conditions. cmu.edu
Table 1: Comparison of Initiation Methods for Acrylate Polymerization
| Initiation Method | Description | Key Features |
|---|---|---|
| Thermal Initiators (e.g., AIBN, Benzoyl Peroxide) | Decomposition of the initiator molecule by heat to form free radicals. | Commonly used, predictable initiation rates based on temperature. |
| Oxygen-Catalyzed Initiation | Molecular oxygen acts as a catalyst at high temperatures (>140 °C) to initiate polymerization. westlake.edu.cnfigshare.com | Can achieve high conversion without conventional initiators, sustainable. westlake.edu.cn |
| Redox Initiation | Generation of free radicals through one-electron transfer reactions between an oxidizing and a reducing agent. cmu.edu | Effective under mild conditions, useful in emulsion polymerization. cmu.edu |
| Photoinitiation | Use of photoinitiators that generate radicals upon exposure to UV light. mdpi.com | Allows for spatial and temporal control over the polymerization process. rsc.org |
The kinetics of acrylate polymerization can be complex due to the occurrence of secondary reactions, such as intramolecular and intermolecular chain transfer. researchgate.net Intramolecular chain transfer, or backbiting, can lead to the formation of mid-chain radicals, which are less reactive than the propagating secondary radicals and can result in branched polymer structures. researchgate.netmdpi.com
Besides free-radical polymerization, this compound can potentially be polymerized through ionic mechanisms, although these are less common for this specific monomer.
Cationic polymerization is initiated by a cationic species that transfers a charge to a monomer, making it reactive. wikipedia.org This method is typically suitable for monomers with electron-donating substituents that can stabilize the resulting carbocation. wikipedia.org The reaction is highly sensitive to the solvent used, with more polar solvents generally leading to faster propagation rates due to better separation of the ion pairs. wikipedia.org Termination in cationic polymerization often occurs through rearrangement with the counterion. wikipedia.org
Anionic polymerization involves a negatively charged active center. youtube.com It is a form of living polymerization, meaning that in the absence of impurities, the growing chains remain active even after all the monomer has been consumed. youtube.com This allows for the synthesis of well-defined block copolymers. youtube.com Anionic polymerization is typically used for monomers with electron-withdrawing groups. While some acrylic emulsions have been prepared using anionic polymerization in the presence of cationic monomers, this often involves multi-step processes to avoid instability. patsnap.com For instance, a step-by-step emulsion polymerization can be used where a pre-emulsion containing a functional monomeric acid is polymerized and neutralized before the addition and polymerization of a pre-emulsion containing a cationic monomer. patsnap.com
Thiol-acrylate reactions are another important pathway for the polymerization and modification of acrylate-based materials. These reactions can proceed through either a radical-mediated or a base-catalyzed Michael addition mechanism. mdpi.com
In the radical-mediated pathway, a thiyl radical is generated, typically through the use of a photoinitiator and UV irradiation or by thermal activation. mdpi.com This thiyl radical then adds across the double bond of the acrylate monomer. The resulting acrylic radical can either propagate by reacting with another acrylate monomer or abstract a hydrogen from a thiol group, which generates a new thiyl radical and continues the chain reaction. mdpi.com
This process is a competition between the chain-growth homopolymerization of the acrylate and the step-growth mechanism of the thiol-ene reaction. mdpi.com It has been noted that the rate constant for acrylate propagation can be higher than that for hydrogen abstraction from the thiol, which can lead to incomplete reaction of the thiol groups. mdpi.com These radical-mediated reactions are versatile and can be selectively activated by various thermal or photoinitiators. mdpi.com
Thiol-Acrylate Reaction Pathways
Thiol-Michael Addition (Step-Growth Mechanism)
The Thiol-Michael addition reaction is a highly efficient, often catalyst-driven, step-growth mechanism for the polymerization of acrylates like this compound with polythiols. This reaction involves the conjugate addition of a nucleophilic thiol to the electron-deficient double bond of the acrylate. upc.edursc.org The process is known for its high selectivity, proceeding rapidly at room temperature without the formation of by-products. upc.edu
The mechanism typically begins with the formation of a thiolate anion, which can be generated through base or nucleophile catalysis. upc.edumdpi.com In base-catalyzed systems, a strong base abstracts a proton from the thiol, creating the reactive thiolate. upc.edu In nucleophile-initiated systems, the nucleophile attacks the acrylate, generating a carbanion that then deprotonates the thiol. rsc.org The resulting thiolate anion then attacks the β-carbon of the acrylate, followed by protonation to yield the final thioether product. This process repeats, leading to the formation of a polymer network.
The kinetics of the Thiol-Michael addition are influenced by several factors, including the choice of catalyst, solvent, and the structure of the reactants. mdpi.com Polar aprotic solvents can accelerate the reaction by stabilizing the thiolate anion. mdpi.com The reaction rate is generally first-order with respect to both the thiol and acrylate concentrations. Studies on similar acrylate systems have shown that the reaction can be very fast, reaching high conversions in a short period. researchgate.net For instance, in some systems, near-complete conversion of thiol groups can be achieved within hours at room temperature. researchgate.net The high efficiency and selectivity of the Thiol-Michael addition make it a "click" reaction, ideal for creating well-defined polymer architectures. rsc.org
The following table summarizes key aspects of the Thiol-Michael addition for acrylates:
| Parameter | Description | Source(s) |
| Mechanism Type | Step-Growth Polymerization | upc.edu |
| Key Reactants | This compound, Polythiol | rsc.org |
| Catalysis | Base or Nucleophile-catalyzed | upc.edumdpi.com |
| Reaction Conditions | Typically room temperature, can be solvent-free | upc.edu |
| Key Advantages | High efficiency, high selectivity, no by-products, mild reaction conditions | upc.edursc.org |
Controlled/Living Radical Polymerization (CRP) of Acrylates Incorporating this compound
Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, dispersity (Ð), and architecture (e.g., block copolymers, star polymers). sigmaaldrich.com These methods are applicable to a wide range of monomers, including acrylates like this compound. thieme-connect.com
ATRP is a robust CRP method that utilizes a transition metal complex (typically copper) to reversibly activate and deactivate propagating polymer chains. wikipedia.orgcmu.edu The process involves the reversible transfer of a halogen atom between the dormant polymer chain and the metal catalyst. wikipedia.org This maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled chain growth. researchgate.netcmu.edu
For acrylates, the polymerization kinetics typically show a linear first-order relationship with respect to monomer concentration, indicating a constant number of propagating species. cmu.edufraunhofer.de The molecular weight of the resulting polymer increases linearly with monomer conversion, and polymers with low dispersity (typically Ð < 1.2) can be synthesized. researchgate.netrsc.org The rate of polymerization can be tuned by adjusting the concentrations of the initiator, catalyst, and ligand, as well as the temperature. researchgate.netcmu.edu
The table below summarizes typical components and conditions for the ATRP of acrylates:
| Component | Example/Condition | Role/Significance | Source(s) |
| Monomer | This compound, other acrylates | Building block of the polymer | researchgate.netacs.org |
| Initiator | Ethyl 2-bromopropionate (EBiB) | Determines the number of polymer chains | researchgate.netrsc.org |
| Catalyst | Copper(I) bromide (CuBr) | Activates the dormant polymer chain | researchgate.netcmu.edu |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Me₆TREN | Solubilizes and modulates the reactivity of the copper catalyst | researchgate.net |
| Solvent | Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Solubilizes reactants and polymer | rsc.orgacs.org |
| Temperature | 50-110 °C | Affects the rate of polymerization and equilibrium constant | researchgate.netcmu.edu |
RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including acrylates, under various reaction conditions. researchgate.net It controls polymerization by using a thiocarbonylthio compound, known as a RAFT agent, to reversibly deactivate propagating radicals through a degenerative chain transfer process. acs.org The choice of RAFT agent is crucial and depends on the type of monomer being polymerized.
For acrylates, trithiocarbonates and dithiobenzoates are commonly used RAFT agents. acs.org The polymerization exhibits living characteristics, such as a linear increase in molecular weight with conversion and the ability to synthesize block copolymers. RAFT polymerization is tolerant to a wide range of functional groups and can be performed in bulk, solution, emulsion, or miniemulsion.
Key components for RAFT polymerization of acrylates are outlined below:
| Component | Example | Role/Significance | Source(s) |
| Monomer | This compound | Monomer unit in the polymer chain | |
| RAFT Agent | Trithiocarbonates, Dithiobenzoates | Controls the polymerization by reversible chain transfer | acs.org |
| Initiator | Azobisisobutyronitrile (AIBN) | Provides the initial source of radicals | mdpi.com |
| Reaction Medium | Bulk, solution, emulsion, miniemulsion | Affects reaction kinetics and processing |
NMP is a CRP method that uses a stable nitroxide radical to reversibly trap the propagating radical, forming a dormant alkoxyamine species. rsc.orgacs.org This equilibrium between active and dormant chains allows for controlled polymerization. While initially limited to styrenic monomers, the development of new nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has expanded the scope of NMP to include acrylates. rsc.orgacs.org
The polymerization of acrylates via NMP can be conducted in bulk or solution at elevated temperatures (typically >100 °C). rsc.orgacs.org The use of SG1-based alkoxyamine initiators allows for the synthesis of well-defined polyacrylates with controlled molecular weights and low dispersities. rsc.orgrsc.org
| Component/Parameter | Example/Condition | Significance | Source(s) |
| Monomer | This compound, n-Butyl Acrylate | Polymer building block | rsc.orgacs.org |
| Nitroxide/Initiator | SG1-based alkoxyamines (e.g., MAMA-SG1) | Controls the polymerization via reversible termination | acs.orgrsc.org |
| Temperature | ~120-140 °C | Required to achieve a suitable rate of C-ON bond homolysis | acs.org |
| Reaction Medium | Bulk, solution | Homogeneous reaction conditions | rsc.org |
Photoinduced CRP methods utilize light as an external stimulus to control the polymerization process, offering spatial and temporal control. acs.orgcore.ac.uk These techniques can often be performed at room temperature, minimizing side reactions. rsc.org Several photo-CRP methods have been developed for acrylates, including photo-ATRP and photo-RAFT. acs.orgnih.gov
In photoinduced ATRP of acrylates, UV or visible light can be used to reduce the Cu(II) deactivator to the Cu(I) activator, initiating polymerization. acs.orgnih.gov This allows for polymerization to be switched on and off by controlling the light source. core.ac.uk Similarly, photo-RAFT can be initiated by light, either through direct photolysis of the RAFT agent or via a photoredox catalyst. rsc.orgrsc.org These methods have been successfully applied to the polymerization of a variety of acrylates, including functional and hydrophobic monomers like isooctyl acrylate. acs.orgrsc.org
The following table highlights features of photoinduced CRP for acrylates:
| Feature | Description | Source(s) |
| Control Mechanism | External light source (UV or visible) | Provides spatial and temporal control over polymerization |
| Reaction Temperature | Often room temperature | Minimizes side reactions and thermal degradation |
| Applicable Monomers | Wide range of acrylates, including functional and hydrophobic ones | Versatile for different polymer properties |
| Key Advantage | "On/off" control of polymerization | Allows for the synthesis of complex architectures |
Nitroxide-Mediated Polymerization (NMP)
Emulsion and Miniemulsion Polymerization of this compound
Emulsion and miniemulsion polymerization are heterogeneous techniques conducted in an aqueous medium, which is advantageous for heat removal and viscosity control. These methods are widely used for the industrial production of acrylic polymers.
In emulsion polymerization, the monomer is emulsified in water with a surfactant to form micelles. Polymerization is typically initiated by a water-soluble initiator, and the primary locus of polymerization is within the polymer particles swollen with monomer. For hydrophobic monomers like this compound, monomer transport from the monomer droplets to the growing polymer particles through the aqueous phase can be a rate-limiting step. acs.orgnih.gov
Miniemulsion polymerization differs from conventional emulsion polymerization in that the monomer droplets are much smaller (50-500 nm) and are stabilized against coalescence by a combination of a surfactant and a co-stabilizer (e.g., a long-chain alkane). researchgate.net In this case, the monomer droplets themselves act as the primary sites of polymerization. This approach is particularly well-suited for highly hydrophobic monomers like this compound, as it overcomes the mass transport limitations of conventional emulsion polymerization. nih.govehu.es Studies on similar hydrophobic acrylates like isooctyl acrylate and isobornyl acrylate have demonstrated the effectiveness of miniemulsion polymerization in achieving high conversion and controlling polymer properties. acs.orgresearchgate.net
The table below compares emulsion and miniemulsion polymerization for hydrophobic acrylates:
| Feature | Emulsion Polymerization | Miniemulsion Polymerization | Source(s) |
| Monomer Droplet Size | >1000 nm | 50-500 nm | researchgate.net |
| Nucleation Mechanism | Micellar, homogeneous, or droplet nucleation | Droplet nucleation is dominant | researchgate.net |
| Suitability for Hydrophobic Monomers | Can be limited by monomer transport | Well-suited, overcomes mass transport issues | nih.govehu.es |
| Stabilizer System | Surfactant | Surfactant and co-stabilizer | researchgate.net |
Surfactant Effects and Micelle Concentration
The amount of surfactant used can affect conversion rates, particle size and distribution, and the viscosity of the latex. pcimag.com For instance, in the emulsion polymerization of acrylic monomers, increasing the surfactant concentration can lead to higher molecular weights due to the generation of a greater number of polymer particles. ukdiss.com The choice between different types of surfactants, such as anionic or nonionic, also plays a crucial role. Anionic surfactants are often used for particle size control and electrostatic stabilization, while nonionic surfactants can enhance mechanical and thermal stability. pcimag.com The combination of both is common in commercial applications to achieve a balance of properties. pcimag.com
For hydrophobic monomers like acrylates, the selection of a surfactant with a CMC that aligns with the monomer's solubility is beneficial. ehu.es This ensures efficient emulsification and polymerization. ehu.es Research on other hydrophobic acrylates has shown that polymerizable surfactants can act similarly to conventional surfactants above their CMC, with particle formation occurring through both micellar and homogeneous nucleation. ukdiss.com
Initiator Type (Ionic vs. Nonionic) Influence
The choice of initiator, categorized as either ionic (e.g., potassium persulfate) or nonionic (e.g., t-butyl hydroperoxide), has a pronounced effect on the polymerization kinetics and the final properties of the poly(this compound). researchgate.net Studies on structurally similar hydrophobic monomers like isobornyl acrylate have demonstrated that both initiator types can be used in emulsion polymerization. researchgate.net
The initiator type influences the mechanism of particle initiation. researchgate.net Water-soluble ionic initiators typically generate radicals in the aqueous phase, which can then enter monomer-swollen micelles or propagate to a critical length to precipitate and form primary particles (homogeneous nucleation). acs.org Oil-soluble nonionic initiators, on the other hand, can promote polymerization within the monomer droplets, which is a key feature of miniemulsion polymerization. researchgate.net The interplay between initiator type and surfactant concentration can lead to shifts in the dominant nucleation mechanism, for example, from homogeneous to micellar nucleation as surfactant concentration increases. acs.org
Monomer Transport Phenomena in Aqueous Media
The transport of sparingly water-soluble monomers like this compound from monomer droplets through the aqueous phase to the growing polymer particles is a critical step in emulsion polymerization. acs.orgresearchgate.net This process can be a rate-limiting factor, especially for highly hydrophobic monomers. researchgate.netresearchgate.net The polymerization rate and the molecular weight of the resulting polymer are highly dependent on the monomer's ability to diffuse and maintain a sufficient concentration within the polymer particles. acs.org
For very hydrophobic monomers, such as stearyl acrylate, conventional emulsion polymerization is challenging due to low water solubility and high interfacial resistance. cmu.edu In such cases, monomer transport can be facilitated by phase transfer agents or by employing miniemulsion polymerization, where the monomer droplets themselves are the primary sites of polymerization, reducing the need for diffusion through the aqueous phase. cmu.eduacademie-sciences.fr Research on other acrylates has highlighted that for highly water-insoluble monomers, monomer transport limitations can significantly impact the polymerization rate. acs.org Some studies suggest that for certain hydrophobic systems, monomer transport may occur through direct collisions between droplets and particles, rather than solely by diffusion through the aqueous phase. researchgate.net
Nucleation Mechanisms in Emulsion Systems
Particle nucleation in the emulsion polymerization of this compound can proceed through several proposed mechanisms, the prevalence of which depends on the specific reaction conditions. The primary mechanisms include:
Micellar Nucleation: Radicals generated in the aqueous phase enter monomer-swollen surfactant micelles, initiating polymerization. researchgate.netmpg.de This is often considered the dominant mechanism when surfactant concentrations are above the CMC. pcimag.com
Homogeneous Nucleation: Radicals propagate in the aqueous phase with dissolved monomer until they reach a critical chain length and precipitate, forming primary particles that are then stabilized by surfactant. acs.orgmpg.de This mechanism can be significant, particularly at surfactant concentrations below the CMC. mpg.de
Droplet Nucleation: Radicals enter the larger monomer droplets to initiate polymerization. In conventional emulsion polymerization, this is generally considered a minor pathway due to the low surface area of the large droplets compared to micelles. acs.orgacademie-sciences.fr However, in miniemulsion polymerization, where droplets are much smaller and stabilized, this becomes the predominant nucleation mechanism. academie-sciences.fr
The presence of surfactants, even below the CMC, can assist in the nucleation process by lowering the energy barrier for particle formation. mpg.de The specific system's parameters, including monomer solubility, initiator type, and surfactant concentration, will determine the dominant nucleation pathway. researchgate.netacs.org
Kinetic Modeling and Mechanistic Studies of Polymerization
Influence of Reaction Parameters (Temperature, Monomer/Initiator Ratios)
The kinetics of this compound polymerization are strongly influenced by reaction parameters such as temperature and the ratio of monomer to initiator.
Monomer/Initiator Ratios: The ratio of monomer to initiator concentrations is a critical factor in controlling both the rate of polymerization and the molecular weight of the resulting polymer.
Polymerization Rate: The rate of polymerization typically shows a direct dependence on both the monomer and initiator concentrations. Kinetic studies on similar monomers have shown the rate to be proportional to the monomer concentration raised to a power greater than 1 and to the initiator concentration raised to a power around 0.5 (for thermal initiation), though deviations can occur. uobaghdad.edu.iqnih.gov
Molecular Weight: The molecular weight of the polymer is generally inversely proportional to the initiator concentration. uobaghdad.edu.iq A higher initiator concentration leads to a larger number of growing chains, which results in a lower average molecular weight at a given monomer conversion. Conversely, a higher monomer-to-initiator ratio tends to produce higher molecular weight polymers. mdpi.com
The following table summarizes the general influence of these parameters on polymerization kinetics.
| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight |
| Increasing Temperature | Increases | Generally Decreases acs.org |
| Increasing Initiator Conc. | Increases uobaghdad.edu.iq | Decreases uobaghdad.edu.iq |
| Increasing Monomer Conc. | Increases uobaghdad.edu.iq | Increases |
This table presents general trends observed in free radical polymerization.
Reactivity Ratios in Copolymerization Systems
When this compound is copolymerized with other monomers, the composition of the resulting copolymer is determined by the relative reactivities of the monomers towards the growing polymer chains. These relative reactivities are quantified by monomer reactivity ratios, typically denoted as r₁ and r₂. uobaghdad.edu.iqmdpi.com
The reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (homo-propagation) to the rate constant for it adding a monomer 2 (cross-propagation). uobaghdad.edu.iq Similarly, r₂ describes the preference of a propagating chain ending in monomer 2.
If r₁ > 1, the growing chain preferentially adds its own type of monomer. mdpi.com
If r₁ < 1, the growing chain preferentially adds the other monomer. mdpi.com
If r₁ ≈ 1, there is no preference.
If r₁ * r₂ = 1, the copolymer has a random distribution of monomer units.
If r₁ and r₂ are both < 1, the system tends toward alternation and may have an azeotropic point, where the copolymer composition is the same as the feed composition. mdpi.com
These ratios are crucial for predicting copolymer composition and microstructure, which in turn dictate the final properties of the material. uobaghdad.edu.iqmdpi.com They are typically determined experimentally by polymerizing various feed compositions to low conversion and analyzing the resulting copolymer composition. uobaghdad.edu.iqekb.eg
Chain Transfer Reactions and Their Impact on Polymer Architecture
In the radical polymerization of this compound, as with other acrylic monomers, chain transfer reactions play a critical role in determining the final polymer architecture. wikipedia.org These reactions involve the termination of a growing polymer chain and the simultaneous initiation of a new one, effectively transferring the radical activity to another molecule. wikipedia.orgrubbernews.com This process significantly influences key polymer characteristics, primarily the average molecular weight and the degree of branching. rubbernews.comresearchgate.net
Intramolecular and intermolecular chain transfer to the polymer are also significant side-reactions, particularly at high monomer conversions. rubbernews.comresearchgate.net Intramolecular chain transfer, or "backbiting," occurs when the radical at the end of a growing chain abstracts a hydrogen atom from its own backbone. researchgate.netmdpi.com This typically happens via a stable six-membered ring transition state, creating a more stable tertiary mid-chain radical. researchgate.net Propagation from this new radical site leads to the formation of short-chain branches. researchgate.netmdpi.com Intermolecular chain transfer involves the abstraction of a hydrogen atom from the backbone of a "dead" polymer chain by a propagating radical, which also results in a mid-chain radical. mdpi.com Subsequent monomer addition to this site generates long-chain branches, which can significantly impact the polymer's rheological properties. rubbernews.com While chain transfer to the monomer is possible for acrylates, its probability is generally low compared to propagation. rubbernews.com
The table below illustrates the general effects of different chain transfer agents on the molecular properties of polyacrylates, which are analogous to what would be expected for poly(this compound).
Table 1: Impact of Chain Transfer Agents on Polyacrylate Architecture
| Chain Transfer Agent (CTA) Type | Example | Primary Effect on Polymer Architecture | Consequence for Polymer Properties |
|---|---|---|---|
| Thiols | n-dodecyl mercaptan (NDM), t-dodecyl mercaptan (TDM) | Significant reduction in molecular weight. rubbernews.comnih.gov | Decreased solution viscosity; lower shear resistance; increased tack and peel resistance in adhesives. nih.gov |
| Halocarbons | Carbon tetrabromide (CBr₄) | Effective molecular weight control. researchgate.net | Formation of specific end-groups (e.g., -CBr₃) which can be used for further functionalization. researchgate.net |
| Solvents | Toluene, Xylenes, Butanol | Moderate reduction in molecular weight, depending on the solvent's transfer constant. | Can influence polymer properties and may introduce specific end-groups from the solvent fragments. rubbernews.com |
| Catalytic Agents | Cobalt complexes | Catalytic chain transfer polymerization produces polymers with terminal double bonds (macromonomers). | Enables the synthesis of macromonomers for use in creating graft or block copolymers. |
Hydrogen Bonding Effects on Copolymerization Kinetics
When this compound is copolymerized with monomers capable of forming hydrogen bonds, such as acrylic acid (AA) or 2-hydroxyethyl acrylate (HEA), the kinetics of the reaction can be significantly altered. mdpi.comnih.gov Hydrogen bonding introduces specific intermolecular interactions that influence the reactivity of the monomers and the propagating radical chains. rsc.orgmdpi.com These effects are particularly pronounced in solution copolymerization, where the choice of solvent can either enhance or disrupt these hydrogen-bonding interactions. mdpi.comrsc.org
The primary kinetic consequence of hydrogen bonding is a change in the propagation rate coefficient (kp) and the monomer reactivity ratios. rsc.orgmdpi.com For instance, studies on the copolymerization of butyl acrylate (BA) with HEA have shown that the incorporation rate of HEA is increased relative to BA in bulk polymerization. mdpi.com This is attributed to hydrogen bonding between HEA molecules, which can affect the electron density of the double bond and make it more susceptible to radical attack. mdpi.com
The following table summarizes the observed kinetic effects in the copolymerization of acrylates with hydrogen-bonding monomers, providing insight into the expected behavior for this compound systems.
Table 2: Influence of Hydrogen Bonding on Acrylate Copolymerization Kinetics
| System | Solvent | Key Observation | Impact on Kinetics |
|---|---|---|---|
| Butyl Acrylate (BA) / 2-Hydroxyethyl Acrylate (HEA) | Bulk | Increased relative incorporation of HEA compared to its concentration in the monomer feed. mdpi.com | H-bonding between HEA monomers enhances HEA reactivity. mdpi.com |
| Butyl Acrylate (BA) / 2-Hydroxyethyl Acrylate (HEA) | n-Pentanol (H-bonding solvent) | Observable decrease in branching levels in the resulting polymer. mdpi.com | H-bonding between the solvent and polymer backbone sterically hinders chain-end movement, reducing the rate of intramolecular chain transfer (backbiting). mdpi.com |
| Butyl Acrylate (BA) / 2-Hydroxyethyl Acrylate (HEA) | Xylenes (Non-polar) | Promotes HEA incorporation relative to BA. mdpi.com | The non-polar solvent encourages self-association of HEA via H-bonds, increasing its relative reactivity. mdpi.com |
| Butyl Acrylate (BA) / 2-Hydroxyethyl Acrylate (HEA) | Dimethylformamide (DMF) (Polar aprotic) | Disrupts the enhanced reactivity of HEA observed in bulk systems. mdpi.com | DMF forms H-bonds with HEA, disrupting HEA self-association and reducing its relative reactivity. mdpi.com |
| Butyl Methacrylate (BMA) / 2-Hydroxyethyl Methacrylate (HEMA) | n-Butanol (H-bonding solvent) | Reduces the relative reactivity of HEMA compared to bulk polymerization. mdpi.com | Competitive H-bonding between HEMA-HEMA and HEMA-solvent alters propagation kinetics. mdpi.com |
Advanced Polymeric Materials Synthesis and Characterization with Isoheptyl Acrylate
Block and Graft Copolymer Architectures
The controlled arrangement of different polymer chains into block and graft copolymers allows for the development of materials with a combination of properties not achievable with homopolymers. Isoheptyl acrylate (B77674) is utilized in these architectures to impart specific characteristics such as flexibility and hydrophobicity.
Synthesis of Amphiphilic Block Copolymers
Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, are of significant interest for their self-assembly properties in solution. While direct information on amphiphilic block copolymers specifically utilizing isoheptyl acrylate is limited in the provided search results, the principles of their synthesis can be inferred from related systems. Generally, the synthesis of such copolymers is achieved through controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.com This method allows for the sequential addition of monomers to create well-defined block structures. mdpi.commdpi.com For instance, a hydrophilic block, such as poly(N-vinyl pyrrolidone) (PNVP), can be synthesized first, followed by the polymerization of a hydrophobic monomer like an alkyl acrylate to form the second block. mdpi.com The resulting amphiphilic block copolymers can self-assemble into micelles in selective solvents, with the insoluble block forming the core and the soluble block forming the corona. mdpi.comemich.edu
Thermoplastic Elastomer Development (e.g., PMMA-b-PIOA-b-PMMA Triblock Copolymers)
A notable application of this compound is in the development of thermoplastic elastomers (TPEs), particularly all-acrylate triblock copolymers. These materials combine the processability of thermoplastics with the elasticity of elastomers. A well-studied example is the poly(methyl methacrylate)-b-poly(isooctyl acrylate)-b-poly(methyl methacrylate) (PMMA-b-PIOA-b-PMMA) triblock copolymer. uliege.beumons.ac.beuliege.be
These triblock copolymers are typically synthesized via a two-step process involving sequential living anionic polymerization. uliege.beumons.ac.be First, a precursor triblock copolymer, poly(methyl methacrylate)-b-poly(tert-butyl acrylate)-b-poly(methyl methacrylate) (PMMA-b-PtBA-b-PMMA), is synthesized. uliege.beuliege.be This is followed by a selective transalcoholysis reaction where the central poly(tert-butyl acrylate) (PtBA) block is converted to poly(isooctyl acrylate) (PIOA) using isooctyl alcohol. uliege.beumons.ac.be This method allows for the creation of well-defined triblock copolymers with varying block lengths. uliege.beumons.ac.be
The resulting PMMA-b-PIOA-b-PMMA copolymers exhibit phase separation, forming distinct PMMA (hard) and PIOA (soft) domains. uliege.beumons.ac.beumons.ac.be The morphology of these domains, which can be spherical, cylindrical, or lamellar, is dependent on the copolymer composition. uliege.beumons.ac.be These materials behave as TPEs, although their tensile properties can be limited by the high entanglement molecular weight of the PIOA block. uliege.beumons.ac.be
| Sample | Mn (PMMA-b-PtBA-b-PMMA) (g/mol) | Mn (PMMA-b-PIOA-b-PMMA) (g/mol) | PMMA Weight % | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| MIM-1 | 5,000-100,000-5,000 | 5,000-140,000-5,000 | 6.7 | - | - |
| MIM-8 | 50,000-300,000-50,000 | 50,000-300,000-50,000 | 25 | - | - |
Functional Polymer Design
Incorporating functional monomers like this compound into polymer chains allows for the design of materials with specific and often responsive properties.
Development of Degradable Copolymers (e.g., Poly(acrylate-co-isocyanide) for Photodegradation)
The introduction of degradable linkages into polymer backbones is a key strategy for creating environmentally benign materials. One approach involves the copolymerization of acrylates with isocyanides to produce photodegradable polymers. nih.gov A cobalt-mediated radical polymerization can be used to synthesize non-alternating poly(acrylate-co-isocyanide) copolymers. nih.gov The resulting polymer contains β-imine ester linkages that can tautomerize to β-enamine esters. nih.gov Subsequent hydrolysis can convert these to ketone groups within the polymer backbone. nih.gov Both the poly(acrylate-co-isocyanide) and the resulting poly(acrylate-co-ketone) copolymers are susceptible to chain cleavage upon exposure to 390 nm light, demonstrating their photodegradable nature. nih.gov While this research provides a general framework, specific studies detailing the use of this compound in such systems are needed to fully understand its influence on the degradation properties.
Synthesis of Colloidal Microspheres (e.g., Poly(styrene-acrylates-acrylic acid) Systems)
This compound is also used in the synthesis of colloidal microspheres, which are of interest for applications such as photonic crystals and sensors. researchgate.netrepositorioinstitucional.mxkab.ac.ug Polystyrene-based microspheres can be prepared by emulsion copolymerization using various acrylate comonomers, including isooctyl acrylate (often used interchangeably with this compound in the literature), to modify their properties. researchgate.netrepositorioinstitucional.mxkab.ac.ug The incorporation of isooctyl acrylate into poly(styrene-co-acrylate-co-acrylic acid) microspheres has been shown to reduce the brittleness of films formed from these particles and enhance their adhesive properties. researchgate.netrepositorioinstitucional.mx The resulting microspheres, with diameters typically in the range of 200-350 nm, can self-assemble into ordered structures that exhibit iridescence. researchgate.netrepositorioinstitucional.mx Unlike typical core-shell particles, these microspheres may exhibit a single glass transition temperature, suggesting a more homogeneous distribution of the comonomers. researchgate.netrepositorioinstitucional.mx
| Sample ID | Isooctyl Acrylate in Feed (mol%) | Isooctyl Acrylate in Copolymer (mol%) | Particle Diameter (nm) | Film Properties |
|---|---|---|---|---|
| Rx-42 | 15 | 23 | 275 | Less brittle, very iridescent |
| Rx-66 | 30 | 39 | 332 | Lack of color, transparent |
Structure-Property Relationships in this compound Polymers
The performance characteristics of polymeric materials derived from this compound and its structural analogs, such as isooctyl acrylate, are intrinsically linked to their molecular architecture. Understanding these structure-property relationships is fundamental for designing advanced materials with tailored functionalities. Key aspects of this relationship include the polymer's microstructure, its response to deformation and flow (viscoelasticity), and the phase behavior in multicomponent systems like block copolymers.
Influence of Polymer Microstructure on Material Performance
The microstructure of a polymer—encompassing features like chain branching, molecular weight distribution, and cross-linking—critically dictates its macroscopic properties. In acrylic polymers, these features are heavily influenced by the polymerization process itself.
Radical polymerization of acrylic monomers is known to involve significant chain transfer events, leading to the formation of both short and long-chain branches. researchgate.net Intramolecular chain transfer, or "backbiting," is a dominant process that creates a mid-chain radical, which is more stable than an end-chain radical. researchgate.net This stable radical can slow down the propagation rate and lead to a high fraction of mid-chain radicals during polymerization. researchgate.net The presence of these branches and the resulting polymer topology directly impact material performance. For instance, in the context of pressure-sensitive adhesives (PSAs), the degree of branching and the formation of gel (insoluble polymer networks) are crucial. The use of high surfactant concentrations at a low pH during emulsion polymerization can increase the final gel content of the latex. researchgate.net This alteration in polymer microstructure affects the mobility of the polymer chains, which in turn modifies the adhesive properties of the material. researchgate.net As the gel content increases due to these reactions, the average molecular weight of the soluble portion (sol) of the polymer tends to decrease. researchgate.net
The choice of the acrylate monomer itself plays a defining role. A comparison between triblock copolymers made with poly(isooctyl acrylate) (PIOA) and those made with poly(n-butyl acrylate) (PnBA) reveals significant differences in mechanical properties. The average molecular weight between chain entanglements (Me) is a key parameter; for PIOA, Me is estimated to be 59,000 g/mol , which is substantially larger than that for PnBA (28,000 g/mol ). uliege.be This lower entanglement density in PIOA-based materials contributes to poorer ultimate tensile properties compared to their PnBA counterparts. uliege.be
In pressure-sensitive adhesives, the polymer microstructure governs the balance of adhesive and cohesive strength. Studies on acrylic PSAs show that reaction conditions like temperature and initiator concentration alter the polymer's molecular weight and elasticity. researchgate.net An increase in reaction temperature can lead to a lower storage modulus (G') due to a reduction in molecular weight, which decreases the PSA's elasticity. researchgate.net Conversely, increasing initiator concentration can raise both the storage (G') and loss (G'') moduli, enhancing elasticity. researchgate.net
Table 1: Effect of Microstructural Elements on Polymer Properties
| Microstructural Feature | Influencing Factor | Resulting Impact on Material Performance | Source |
| Branching | Intramolecular chain transfer ("backbiting") during radical polymerization. | Affects polymer chain mobility and reaction kinetics. | researchgate.net |
| Gel Content | Surfactant concentration during emulsion polymerization; intermolecular chain transfer. | Higher gel content can alter adhesive properties and decrease the molecular weight of the sol fraction. | researchgate.net |
| Entanglement Density (Me) | Monomer side-chain structure (e.g., iso-octyl vs. n-butyl). | A higher Me (lower entanglement density) in poly(isooctyl acrylate) leads to poorer tensile properties compared to poly(n-butyl acrylate) systems. | uliege.be |
| Molecular Weight | Polymerization temperature and time. | Lower molecular weight reduces storage modulus (G') and elasticity in pressure-sensitive adhesives. | researchgate.net |
Viscoelastic Behavior and Rheological Properties
Viscoelasticity is a hallmark of polymeric materials, defining their dual solid-like (elastic) and liquid-like (viscous) response to applied stress. The rheological properties, which describe flow and deformation, are critical for both material processing and end-use performance, particularly in applications like adhesives and thermoplastic elastomers. researchgate.netumons.ac.be The viscoelastic nature of acrylic polymers is typically characterized by the storage modulus (G'), representing the elastic energy stored, and the loss modulus (G''), representing the energy dissipated as heat. researchgate.netnih.gov
For acrylic pressure-sensitive adhesives, there is a strong correlation between rheological data and adhesive performance:
Tack is often improved by a lower storage modulus (G') at a frequency of 1 Hz, which allows for better wetting of the substrate surface. researchgate.net
Peel Strength correlates with a high loss modulus (G'') at high frequencies (e.g., 100 Hz), reflecting greater energy dissipation during the peeling process. researchgate.net
Shear Resistance is enhanced by a higher storage modulus (G') at low frequencies (e.g., 0.1 Hz), which indicates greater cohesive strength within the adhesive. researchgate.net
In block copolymers such as poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) (MIM), the viscoelastic response is highly dependent on temperature. umons.ac.be Below the glass transition temperature (Tg) of the hard PMMA blocks, the material is rigid. Above the PMMA Tg, the material enters a rubbery plateau, behaving as a thermoplastic elastomer. uliege.beumons.ac.be The complex viscosity of these materials changes significantly with temperature. For instance, a triblock copolymer with short PMMA end blocks may exhibit Newtonian (liquid-like) flow behavior at temperatures well above its Tg (e.g., 160°C), while showing non-Newtonian behavior at lower temperatures (e.g., 120°C). uliege.be The high viscosity of PMMA compared to other polymers like polystyrene means that MIM triblocks generally require higher processing temperatures than their styrene-based counterparts. uliege.beumons.ac.be
Table 2: Rheological Properties and Their Relation to Adhesive Performance
| Rheological Parameter | Measurement Frequency | Desired Value for Performance | Associated Adhesive Property | Source |
| Storage Modulus (G') | 1 Hz | Low | Increased Tack | researchgate.net |
| Storage Modulus (G') | 0.1 Hz | High | Increased Shear Resistance | researchgate.net |
| Loss Modulus (G'') | 100 Hz | High | Increased Peel Strength | researchgate.net |
Phase Behavior and Order-Disorder Transitions in Block Copolymers
Block copolymers are composed of two or more chemically distinct polymer chains linked together. kit.edu Due to the immiscibility of the different blocks, they tend to self-assemble into ordered, nanometer-scale domains, a phenomenon known as microphase separation. umons.ac.bekit.edu The resulting morphology (e.g., spheres, cylinders, or lamellae) depends on the relative volume fractions of the constituent blocks.
In poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) (MIM) triblock copolymers, atomic force microscopy has revealed a two-phase morphology for all compositions studied. umons.ac.be The specific structure is dictated by the PMMA content:
Spherical morphology is observed at low PMMA content.
Cylindrical PMMA domains within a PIOA matrix are seen at intermediate PMMA content.
Lamellar structures form when the PMMA content is higher. umons.ac.be
As the temperature is increased, block copolymers can undergo a transition from a microphase-separated (ordered) state to a homogeneous (disordered) melt. This is known as the order-disorder transition (ODT). umons.ac.beprinceton.edu The ODT temperature (TODT) represents a balance between the enthalpic repulsion between the blocks and the entropic desire for mixing. princeton.edu The viscoelastic properties of the copolymer change significantly at the ODT, which is a critical parameter for processing. umons.ac.be
However, in MIM systems, the transition can be kinetically limited. The very high melt viscosity of the PMMA blocks can hinder the chain diffusion required for the system to reach a disordered state. umons.ac.be Consequently, the microdomain structure in MIM triblocks can persist at temperatures far beyond the theoretical ODT, especially when the PMMA blocks have a high molecular weight. umons.ac.be This kinetic delay of the ODT means that MIM copolymers often need to be processed at higher temperatures compared to analogous styrene-isoprene block copolymers. umons.ac.be
Table 3: Observed Morphologies in MIM Triblock Copolymers
| Copolymer Composition (PMMA content) | Observed Morphology | Source |
| Low | Spherical PMMA domains in a PIOA matrix | umons.ac.be |
| Intermediate | Cylindrical PMMA domains in a PIOA matrix | umons.ac.be |
| High | Lamellar structure of alternating PMMA and PIOA domains | umons.ac.be |
Analytical Methodologies for Isoheptyl Acrylate and Its Polymers
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in identifying the functional groups, elemental composition, and chemical environment of isoheptyl acrylate (B77674) monomers and polymers.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of isoheptyl acrylate and its polymers, FTIR is used to confirm the presence of key chemical bonds. The spectrum of an acrylate polymer will prominently feature a strong absorption peak corresponding to the ester carbonyl (C=O) stretch, typically found around 1730 cm⁻¹. spectroscopyonline.com Another characteristic signal is the C=C bond of the acrylate monomer, which appears around 1637 cm⁻¹. gammadata.seazom.com During polymerization, the decrease in the intensity of the C=C bond signal indicates the consumption of the monomer. gammadata.seazom.com Simultaneously, the O=C-O-C ester bond in the resulting polymer gives rise to signals, such as the one observed at 1241 cm⁻¹, which increases as the reaction progresses. gammadata.seazom.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Ester Carbonyl (C=O) Stretch | ~1730 | Confirms the presence of the acrylate ester group. spectroscopyonline.com |
| Acrylate C=C Stretch | ~1637 | Indicates the presence of the unreacted monomer. gammadata.seazom.com |
| O=C-O-C Ester Bond | ~1241 | Shows the formation of the polymer backbone. gammadata.seazom.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR for Composition)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and composition of this compound and its polymers. ¹H-NMR, in particular, is used to identify the different proton environments within the molecule. For acrylate monomers, the vinyl protons typically appear in the range of δ 5.8–6.4 ppm. In the case of poly(methyl acrylate), the methoxy (B1213986) group protons are observed around 3.80 ppm. researchgate.net The signals from the alkyl chain of the isoheptyl group will also be present in their characteristic regions of the spectrum. By integrating the signals, the relative amounts of each type of proton can be determined, allowing for compositional analysis of copolymers. researchgate.net
| Proton Environment | Typical Chemical Shift (δ, ppm) | Assignment |
| Vinyl Protons (in monomer) | 5.8 - 6.4 | CH₂=CH- |
| Methoxy Protons (in poly(methyl acrylate)) | ~3.80 | -OCH₃ researchgate.net |
| Alkyl Protons | Varies | Protons of the isoheptyl group |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ipfdd.de XPS is particularly useful for analyzing the surface of polymer films and coatings. It can be used to verify the presence and chemical state of elements like carbon and oxygen in poly(this compound). For copolymers, XPS can determine the surface composition, which may differ from the bulk composition. For instance, in copolymers containing copper complexes, XPS has been used to prove the formation of these complexes along the polymer chains. colab.ws Angle-resolved XPS can provide non-destructive depth profiling of the near-surface region. ipfdd.de
Chromatographic and Thermal Analysis
Chromatographic and thermal analysis techniques are essential for determining the molecular weight distribution and thermal properties of this compound polymers, which significantly influence their macroscopic behavior.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers. This technique separates molecules based on their size in solution. From the GPC data, several important parameters can be calculated, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific applications. For example, a GPC analysis of an acrylic-based polymer showed an Mn of 34,232 g/mol and an Mw of 145,784 g/mol , resulting in a PDI of 4.26. regulations.gov The choice of solvent and calibration standards, often polystyrene, is critical for obtaining accurate results. regulations.govumons.ac.be
| Parameter | Description | Example Value |
| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | 34,232 g/mol regulations.gov |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards the heavier molecules. | 145,784 g/mol regulations.gov |
| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample (Mw/Mn). | 4.26 regulations.gov |
Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Tg)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the amount of heat required to increase the temperature of a sample. It is used to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state. This property is critical as it dictates the material's flexibility and use temperature range. For example, in a study of poly(styrene-acrylates-acrylic acid) microspheres containing this compound, DSC was used to characterize their thermal behavior. researchgate.net The heating and cooling rates during the DSC experiment can influence the observed transition temperatures. mdpi.com By analyzing the heat flow versus temperature, other thermal events such as melting (Tm) and crystallization (Tc) can also be identified in semi-crystalline polymers. tainstruments.com
| Thermal Transition | Description |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |
| Melting Temperature (Tm) | The temperature at which a crystalline polymer transitions to a liquid state. tainstruments.com |
| Crystallization Temperature (Tc) | The temperature at which a polymer crystallizes upon cooling from the melt. tainstruments.com |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of polymeric materials by measuring changes in mass as a function of temperature in a controlled atmosphere. setaramsolutions.com This analysis provides critical data on decomposition temperatures, which is vital for determining processing conditions and predicting the material's performance at elevated temperatures. setaramsolutions.com
In a typical TGA experiment, a small sample of the polymer is heated at a constant rate, and its mass is continuously recorded. openaccessjournals.com The resulting thermogram plots the percentage of mass loss against temperature. The onset of mass loss indicates the beginning of thermal degradation. For polyacrylates, degradation in an inert atmosphere often occurs through mechanisms like decarboxylation and the formation of monomers and alcohols.
Studies on similar long-chain polyacrylates, such as poly(2-ethylhexyl acrylate) (Poly(2-EHA)), provide insights into the expected thermal behavior. TGA of Poly(2-EHA) under an inert atmosphere shows that the material is thermally stable up to around 250°C at a low heating rate (5 °C/min), with degradation commencing beyond this temperature. nih.gov The rate of heating significantly influences the observed degradation temperatures, with higher rates shifting the degradation profiles to higher temperatures. nih.govmdpi.com
Table 1: TGA Data for Poly(2-ethylhexyl acrylate) at Various Heating Rates nih.gov
| Heating Rate (°C/min) | Onset of Degradation (°C) | Temperature of Maximum Decomposition Rate (°C) |
| 5 | ~250 | Not specified |
| 10 | Not specified | Not specified |
| 20 | Not specified | Not specified |
| 200 | ~310 | Not specified |
This table illustrates the typical shift in degradation temperature with varying heating rates for a polyacrylate similar to poly(this compound).
The compositional analysis of copolymers and blends containing acrylates can also be performed using TGA. For instance, in a glass-filled epoxy resin, TGA can distinguish between the degradation of the polymer matrix and the inert filler by performing the analysis in an inert atmosphere followed by a switch to an oxidative atmosphere to burn off any carbonaceous residue.
Morphological and Microstructural Characterization
The morphology and microstructure of this compound polymers, particularly in the form of nanolatexes, microspheres, and thin films, are critical to their application performance. Techniques such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Dynamic Light Scattering (DLS) are instrumental in elucidating these features.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the size, shape, and internal structure of nanoparticles. nottingham.ac.ukthermofisher.com In a TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample create a magnified image. anapath.chatriainnovation.com This method is particularly well-suited for visualizing the morphology of polymer nanolatexes and microspheres.
For acrylate-based systems, TEM has been used to characterize the morphology of nanolatex particles synthesized via methods like microemulsion polymerization. researchgate.net Studies on polystyrene microspheres copolymerized with various acrylates, including isooctyl acrylate, have utilized TEM to confirm the spherical and regular shape of the particles, especially at lower comonomer contents. scilit.comresearchgate.netkab.ac.ug TEM images can reveal whether the particles have a core-shell structure or a more homogeneous composition. researchgate.net For instance, in a study of poly(styrene-co-isooctyl acrylate-co-acrylic acid) microspheres, TEM analysis showed that particles with comonomer content below approximately 30% were spherical and regular. scilit.comresearchgate.net The diameters of these microspheres were found to be in the range of 212 to 332 nm. researchgate.netkab.ac.ug
To prepare samples for TEM analysis, a dilute dispersion of the nanolatex or microspheres is typically deposited onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry. researchgate.net
Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing the surface topography and nanomechanical properties of polymer films. uchicago.edu It can map the surface in three dimensions and provide contrast based on material properties like stiffness, adhesion, and viscoelasticity. mccrone.combruker-nano.jp This makes it exceptionally useful for studying the surface morphology and phase separation in copolymers containing this compound.
In tapping mode AFM, the cantilever oscillates at its resonant frequency, and the phase lag between the drive and the response provides a "phase image" that reveals variations in material properties. mccrone.com This is particularly valuable for visualizing the microphase-separated domains in block copolymers. For all-acrylic thermoplastic elastomers, AFM has been used to study the phase separation of a central poly(alkyl acrylate) segment from surrounding thermoplastic sequences. researchgate.net The resulting morphology, which can consist of spheres, cylinders, or lamellae, is crucial for the material's elastomeric properties. researchgate.net
AFM can also be used to study the effect of annealing on film morphology. Heating a block copolymer film can enhance phase contrast, especially when heated above the glass transition temperature of one of the polymer species, making the domains more distinct. nih.gov The technique allows for the visualization of how the molecular structure and preparation conditions (e.g., solvent, thermal annealing) control the surface morphology. researchgate.net
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles and molecules in a liquid suspension. usp.orghoriba.com It is based on the principle of Brownian motion, where smaller particles move more rapidly in a fluid than larger particles. usp.organton-paar.com By analyzing the time-dependent fluctuations in the intensity of scattered light from the particles, the translational diffusion coefficient can be determined, which is then related to the hydrodynamic diameter of the particles via the Stokes-Einstein equation. usp.orghoriba.com
DLS is a standard method for characterizing the particle size and size distribution of polymer nanolatexes, such as those made from this compound. It provides the z-average mean diameter and a polydispersity index (PDI), which indicates the breadth of the size distribution. usp.org For example, DLS has been employed to study the particle size of acrylate nanolatexes prepared by self-initiated photopolymerization, with resulting latexes showing diameters between 100 and 200 nm. researchgate.net
It is important to note that DLS measures the hydrodynamic diameter, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. This size can be slightly larger than the diameter measured by microscopy techniques like TEM, which visualizes the dry-state particle. researchgate.net
Table 2: Comparison of Particle Sizing Techniques
| Technique | Principle | Information Provided | Sample State |
| TEM | Electron transmission through a thin sample | Particle size, shape, morphology, internal structure | Dry |
| DLS | Fluctuation of scattered light due to Brownian motion | Hydrodynamic diameter, size distribution (z-average, PDI) | Liquid suspension |
Atomic Force Microscopy (AFM) for Surface Morphology and Phase Separation
Advanced Analytical Approaches for Monomer and Polymer Analysis
Determining the amount of residual acrylic acid monomer and its content within acrylate-based copolymers is essential for quality control and understanding polymer properties. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose. rsc.orgrsc.orgosha.govwaters.com
A common approach involves using reverse-phase HPLC with ultraviolet (UV) detection. rsc.orgwaters.com The methodology can be designed to separate and quantify polar monomers like acrylic acid from the polymer matrix and other less polar acrylate monomers. waters.com The sample preparation typically involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), followed by injection into the HPLC system. waters.com A gradient elution program can be employed, where the mobile phase composition is changed over time to first separate the monomers and then elute the polymer from the column. waters.com
For the quantitative determination of acrylic acid in polyacrylates, a procedure involving extraction of the monomer from the polymer using a methanol-water mixture has been described, followed by HPLC analysis. rsc.orgrsc.org This method has a reported detection limit of 0.05 mg/L and can detect monomer levels in the polymer in excess of 0.0005%. rsc.orgrsc.org
Another powerful technique for analyzing the composition of acrylic copolymers is pyrolysis-gas chromatography (Py-GC). researchgate.netemerald.com This method involves the thermal degradation of the polymer at a controlled temperature, followed by the separation and detection of the resulting pyrolysis products by a gas chromatograph. researchgate.net Py-GC can provide rapid determination of the acrylic acid content in copolymers and can be used to differentiate between a true copolymer and a mixture of homopolymers. emerald.com
Gas Chromatography with Flame Ionization Detection for Conversion Monitoring
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for monitoring the progress of polymerization reactions, including the conversion of this compound into its corresponding polymer. chromatographyonline.com This method is particularly effective due to its ability to separate the volatile monomer from the non-volatile polymer and other reaction components, and the high sensitivity of the flame ionization detector to hydrocarbon-based compounds like acrylates. scioninstruments.com The fundamental principle involves tracking the decrease in the concentration of the unreacted monomer over the course of the reaction.
The process begins by taking small, precisely measured samples from the reaction vessel at predetermined time intervals. To ensure accurate quantification, an internal standard—a non-reactive compound with a known concentration—is added to each sample. rsc.org Dodecane is a common choice for an internal standard in acrylate polymerization monitoring. rsc.org The samples are then typically diluted with a suitable solvent, such as acetone (B3395972) or methanol (B129727), before being injected into the gas chromatograph. brjac.com.brgoogle.com
Inside the GC, the sample is vaporized in a heated inlet and carried by an inert gas (like helium or hydrogen) through a capillary column. buffalo.eduuncst.go.ug The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The volatile this compound monomer travels through the column and reaches the detector, while the non-volatile polymer remains in the injection port or at the head of the column.
As the separated components exit the column, they enter the flame ionization detector. In the FID, a hydrogen-air flame ionizes the organic compounds, producing a current that is proportional to the amount of carbon atoms entering the flame. scioninstruments.com This electrical signal is recorded as a peak on a chromatogram. The area of the peak corresponding to this compound is directly proportional to its concentration in the sample. scioninstruments.com
By comparing the peak area of the this compound to the constant peak area of the internal standard at each time point, the extent of monomer conversion can be calculated. The conversion percentage is determined by observing the reduction in the monomer's peak area relative to the internal standard over time. This provides a reliable kinetic profile of the polymerization reaction. rsc.org
Research Findings: Monitoring Monomer Conversion
The following table illustrates hypothetical yet typical results from monitoring an this compound polymerization reaction using GC-FID with an internal standard. The data shows the decrease in the ratio of the monomer peak area to the internal standard peak area, from which the conversion percentage is calculated.
| Reaction Time (minutes) | Monomer Peak Area | Internal Standard Peak Area | Monomer/IS Area Ratio | Conversion (%) |
| 0 | 50,000 | 25,000 | 2.00 | 0 |
| 30 | 37,500 | 25,000 | 1.50 | 25 |
| 60 | 25,000 | 25,000 | 1.00 | 50 |
| 90 | 13,750 | 25,000 | 0.55 | 72.5 |
| 120 | 5,000 | 25,000 | 0.20 | 90 |
| 180 | 1,250 | 25,000 | 0.05 | 97.5 |
Typical GC-FID Instrumental Parameters for Acrylate Analysis
The table below outlines typical instrumental conditions for the analysis of acrylate monomers using GC-FID, based on established methods for similar compounds like ethyl acrylate and butyl acrylate. rsc.orgbrjac.com.brgoogle.com
| Parameter | Typical Value/Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Capillary column (e.g., Restek XTI-5, Agilent HP-5) rsc.orgbrjac.com.br |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness rsc.orgbrjac.com.br | |
| Carrier Gas | Hydrogen or Helium rsc.orgbuffalo.edu |
| Flow Rate: ~1.4 mL/min rsc.org | |
| Inlet | Split/Splitless Injector buffalo.edu |
| Inlet Temperature: 250 °C brjac.com.br | |
| Oven Temperature Program | Initial: 50 °C, hold for 3 min rsc.org |
| Ramp: 20 °C/min to 240 °C rsc.org | |
| Final: Hold at 240 °C for 5 min rsc.org | |
| Detector | Flame Ionization Detector (FID) chromatographyonline.com |
| Detector Temperature: 275-300 °C google.comuncst.go.ug | |
| Hydrogen Flow: ~40 mL/min uncst.go.ug | |
| Air Flow: ~400 mL/min uncst.go.ug | |
| Internal Standard | Dodecane rsc.org |
Environmental Fate and Degradation Mechanisms of Isoheptyl Acrylate and Its Derivatives
Biodegradation Pathways and Rates
Biodegradation is a primary mechanism for the removal of isoheptyl acrylate (B77674) from the environment. Studies on analogous acrylate esters indicate that these compounds are readily broken down by microorganisms. inchem.org
Isoheptyl acrylate undergoes rapid aerobic biodegradation. In aquatic environments, microorganisms are capable of degrading acrylic acid, a potential hydrolysis product of this compound, under both aerobic and anaerobic conditions. inchem.org For instance, studies based on OECD guidelines have demonstrated significant biodegradation of similar acrylate compounds in the presence of activated sludge, which simulates conditions in a wastewater treatment plant. impact-solutions.co.uk One study using the OECD 301F guideline showed that this compound achieved 54.7% biodegradation in 28 days, with the process essentially halting after day 11. europa.eu Another study reported 67% biodegradation after 28 days. europa.eu A separate test (OECD 301D) indicated a 93% biochemical oxygen demand (BOD) over 28 days for isooctyl acrylate. 3m.com
In soil, the degradation of polyacrylates has been observed, with evidence of surface degradation and the formation of cracks and holes over a period of months. mdpi.com The complex soil environment, with its fluctuating humidity, temperature, pH, and microbial populations, contributes to the breakdown of these polymers. mdpi.com The degradation process in soil involves a combination of biotic and abiotic factors. mdpi.com While specific data for this compound in sediment is limited, the general understanding is that acrylate esters are not expected to bind significantly to sediment and are subject to degradation by bacteria present in this matrix. sqspcdn.com Studies on other pharmaceuticals in water/sediment systems (OECD 308) show that aerobic conditions generally lead to more extensive biotransformation and mineralization compared to anaerobic conditions. nih.gov
Table 1: Aerobic Biodegradation of this compound and Related Compounds
| Test Guideline | Compound | Biodegradation Rate | Environmental Matrix |
|---|---|---|---|
| OECD 301F | Isooctyl acrylate | 54.7% after 28 days | Water/Activated Sludge |
| OECD 301F | Isooctyl acrylate | 67% after 28 days | Water/Activated Sludge |
| OECD 301D | Isooctyl acrylate | 93% BOD after 28 days | Water/Activated Sludge |
| Not Specified | Polyacrylate | Surface degradation observed | Agricultural Soil |
The molecular weight of polymers can influence their biodegradability. For acrylic-based polymers, those with a stiff carbon-carbon backbone and higher melting temperatures tend to exhibit lower biodegradability. nih.gov Conversely, introducing ester bonds into the backbone of polyacrylates can enhance their degradability. a-star.edu.sg Studies on poly(caprolactone)s (PCL), a type of biodegradable polymer, have shown that lower molecular weight and lower cross-link density can lead to significantly shorter degradation times. acs.org While high molecular weight acrylic resins are common, the biodegradability of these polymers is a key consideration in their environmental impact. udl.cat
Aerobic Biodegradation in Environmental Matrices (Soil, Water, Sediment)
Abiotic Degradation Mechanisms
In addition to biodegradation, this compound can be broken down in the environment through non-biological processes.
Hydrolysis is a potential degradation pathway for this compound, where the ester bond is cleaved to form isooctanol and acrylic acid. europa.eueuropa.eu This process is generally slow for acrylate esters in water. sqspcdn.com However, hydrolysis is a significant metabolic pathway in vivo, facilitated by enzymes like carboxylesterases, which leads to the rapid detoxification and elimination of these compounds. europa.euoecd.org The rate of hydrolysis can be influenced by the structure of the alcohol moiety. europa.eu
Photolysis, or degradation by light, is another important abiotic process. When released into the atmosphere, this compound is expected to undergo rapid degradation through indirect photolysis. europa.eu The vapor-phase reaction with photochemically-produced hydroxyl radicals is a key mechanism. nih.govnih.gov The atmospheric half-life for this process is estimated to be between 1.45 and 5.2 days. 3m.comeuropa.eu For acrylic polymers used in coatings, photodegradation, particularly in the presence of oxygen (photo-oxidation), is a significant factor in their weathering. paint.orgwikipedia.org This process involves the formation of free radicals, leading to chain scission and changes in the polymer's physical properties. wikipedia.orgnih.gov The presence of moisture can enhance the rate of photodegradation. paint.org
Hydrolysis Pathways
Sorption and Environmental Partitioning
Sorption describes the process by which a chemical binds to solid particles in the environment, such as soil or sediment. The octanol-water partition coefficient (log Kow) is an indicator of a substance's tendency to sorb to organic matter. For isooctyl acrylate, the log Kow is reported to be between 3.93 and 4.7. europa.euparchem.com This suggests a moderate to high potential for sorption.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) provides a more direct measure of sorption to soil. The estimated Koc for isooctyl acrylate is around 3.18, while experimental values range from 37 to 3900 L/kg. europa.eu3m.comeuropa.eu This wide range indicates that the extent of sorption can vary significantly depending on soil properties like organic matter content. rivm.nlnih.govekb.eg Due to its log Kow and Koc values, isooctyl acrylate is expected to have medium to high mobility and is not anticipated to strongly bind to soil or sediment, although sorption to organic matter can slow its removal. sqspcdn.comeuropa.eu Given its properties, there is no indication that this compound has the potential to bioaccumulate. sqspcdn.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Isooctyl acrylate |
| Acrylic acid |
| Isooctanol |
| Poly(caprolactone) |
| n-Butyl acrylate |
| 2-Ethylhexyl acrylate |
| Methyl acrylate |
Adsorption to Soil, Sediment, and Sludge
The environmental mobility and partitioning of this compound and its structural analogs, such as isooctyl acrylate, are significantly influenced by their adsorption to soil, sediment, and activated sludge. europa.eu The tendency of a chemical to adsorb is often quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.com For isooctyl acrylate, a close analog to this compound, the log Koc value is estimated to be 3.1. tera.org This value indicates a moderate potential for adsorption to soil and suggests that migration to groundwater would be slow. tera.org
Adsorption is primarily governed by the substance's partitioning into the organic matter of the soil or sediment. nih.gov Chemicals with higher Koc values are more likely to be retained in the soil matrix, reducing their availability for transport into aquatic systems. chemsafetypro.com The moderate log Koc value for isooctyl acrylate suggests it will partition predominantly to soil, with lesser amounts found in water and sediment. tera.org This adsorption to sediment and suspended organic matter is a key process affecting its fate in surface waters. europa.eutera.org
Studies on various acrylate esters show that their mobility in soil can range from medium to very high, depending on the specific structure and soil characteristics. nih.gov For longer-chain acrylates like this compound, the hydrophobic nature of the alkyl chain promotes greater adsorption to organic materials compared to shorter-chain acrylates. The Freundlich adsorption coefficient (KF), another measure of sorption, for a similar compound ranged from 2.3 to 8.1 L/kg across various soil types, indicating that sorption is not always independent of the substance's concentration. regulations.gov Desorption coefficients were found to be similar to adsorption coefficients, suggesting the process is relatively reversible. regulations.gov
The following table summarizes the soil adsorption potential for acrylate esters based on analog data.
| Parameter | Value (for Isooctyl Acrylate) | Implication | Source |
| Log Koc | 3.1 | Moderate adsorption to soil and sediment; slow migration to groundwater. | tera.org |
| Predicted Partitioning | Predominantly to soil | Lesser amounts expected to partition to water and sediment compartments. | tera.org |
| Mobility | Low to Medium | The substance is not expected to be highly mobile in soil environments. | europa.eu |
| Bioconcentration Factor (BCF) | 161 | Low potential to bioconcentrate in aquatic organisms. | tera.org |
Precipitation in Aquatic Environments
Precipitation is the process by which a dissolved substance forms a solid and separates from the solution. libretexts.org This phenomenon is governed by the substance's solubility, which is the maximum concentration that can be dissolved in a solvent at a given temperature. libretexts.orgbioprofe.com When the concentration of a substance exceeds its solubility limit, the solution becomes supersaturated, leading to the formation of a solid precipitate. scienceready.com.au
For this compound and its derivatives, precipitation in aquatic environments is generally not a primary fate process due to their physical and chemical properties. These compounds are liquids with very low water solubility. The water solubility for isooctyl acrylate, a close structural isomer, is reported to be between 12.44 and 14.6 mg/L. europa.eu While this indicates low solubility, these concentrations are often below what would typically lead to large-scale precipitation in a natural aquatic system, unless very high local concentrations are achieved. gatech.edu
Instead of precipitating as a pure solid, these non-polar, hydrophobic compounds are more likely to partition out of the water phase by adsorbing to suspended solids, sediment, and organic matter, as discussed in the previous section. tera.org Volatilization from the water surface to the atmosphere is another competing process for their removal from aquatic environments. tera.org Therefore, while technically possible if solubility is exceeded, precipitation is considered a less significant fate pathway compared to adsorption and volatilization for this compound in typical environmental concentrations. libretexts.orgbioprofe.com
Metabolic Pathways and Metabolite Identification
The metabolism of acrylate esters, including this compound and its derivatives, proceeds through two primary pathways: enzymatic hydrolysis and conjugation with glutathione (B108866). sqspcdn.comeuropa.eunih.gov These processes are crucial for the detoxification and elimination of the compound from the body. sqspcdn.comresearchgate.net
Enzymatic Hydrolysis to Acrylic Acid and Isooctanol
The major metabolic route for acrylate esters is the rapid cleavage of the ester bond, a reaction catalyzed by a class of enzymes known as carboxylesterases (EC 3.1). sqspcdn.comlodz.plgoogle.com These enzymes are abundant in various tissues, including the liver, kidneys, and even the nasal passages. lodz.pltandfonline.comeuropa.eu
This hydrolysis reaction breaks down this compound into its constituent parts: acrylic acid and the corresponding alcohol. europa.eusqspcdn.com In the case of this compound, the products are acrylic acid and isoheptyl alcohol. For the closely related derivative isooctyl acrylate, the metabolites are acrylic acid and isooctanol. europa.eueuropa.eu
Reaction: this compound + H₂O --(Carboxylesterase)--> Acrylic Acid + Isoheptyl Alcohol
This hydrolytic pathway is considered a detoxification mechanism because the resulting acrylic acid is readily metabolized further via the normal propionate (B1217596) degradation pathway to carbon dioxide (CO₂). sqspcdn.com The alcohol metabolite (isoheptyl alcohol or isooctanol) is metabolized through standard alcohol dehydrogenase or catalase pathways. sqspcdn.com Studies on various acrylate esters have shown that the rate of hydrolysis can be influenced by the structure of the alcohol chain, although it is generally a rapid process for most lower alkyl acrylates. nih.govnih.gov The efficiency of this enzymatic hydrolysis means that under normal conditions, only a small amount of the intact ester is absorbed systemically. europa.eu
Conjugation Reactions (e.g., Glutathione Conjugation)
A second, generally minor, metabolic pathway for acrylate esters involves conjugation with glutathione (GSH). europa.eusqspcdn.com This reaction is a Michael addition, where the nucleophilic thiol group (-SH) of glutathione attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl system in the acrylate molecule. researchgate.netnih.govprimescholars.com This process can occur spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes. nih.govlcms.cz
This conjugation is also a detoxification pathway, as it neutralizes the electrophilic nature of the acrylate ester. nih.govnih.gov The resulting glutathione S-conjugate is more water-soluble and can be further processed and excreted from the body, often in the urine as a mercapturic acid derivative, such as N-acetyl-S-(2-carboxyethyl)cysteine. sqspcdn.comlodz.pleuropa.eu
The balance between the hydrolysis and conjugation pathways can be influenced by several factors. If the primary hydrolysis pathway becomes saturated or is inhibited, a greater proportion of the compound may be metabolized via glutathione conjugation. sqspcdn.comeuropa.eu The reactivity of different acrylate esters towards glutathione varies, with factors like steric hindrance around the double bond playing a significant role. nih.govresearchgate.net
The following table outlines the key metabolic pathways for this compound and its derivatives.
| Pathway | Enzyme(s) | Metabolites | Significance | Source |
| Enzymatic Hydrolysis | Carboxylesterases | Acrylic Acid, Isoheptyl Alcohol (or corresponding alcohol) | Major detoxification route; rapid cleavage of the ester bond. | europa.eusqspcdn.comeuropa.eu |
| Glutathione Conjugation | Glutathione S-Transferases (GSTs), or non-enzymatic | Glutathione S-conjugate (further processed to mercapturic acids) | Minor detoxification route; neutralizes the electrophilic center via Michael addition. | sqspcdn.comeuropa.eunih.gov |
Theoretical and Computational Studies of Isoheptyl Acrylate Systems
Quantum Chemical Calculations (e.g., DFT for Reaction Pathways)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic structure and energetics of molecules and chemical reactions. For the free-radical polymerization of isoheptyl acrylate (B77674), DFT provides a molecular-level picture of the key elementary steps: initiation, propagation, and termination.
Researchers can model the potential energy surface for the addition of an isoheptyl acrylate monomer to a growing polymer radical chain. These calculations yield critical parameters such as the activation energy (Ea) and the reaction enthalpy (ΔH) for the propagation step. The transition state geometry reveals the steric and electronic interactions that govern the reaction rate. The bulky, branched isoheptyl group is expected to introduce significant steric hindrance compared to smaller alkyl acrylates, potentially leading to a higher activation barrier for propagation.
By comparing the activation energies for propagation (kp) and various termination pathways (e.g., combination or disproportionation, kt), DFT can help predict the kinetic feasibility of these competing reactions under different conditions. This information is foundational for building more complex kinetic models.
Key Research Findings:
Transition State Analysis: DFT calculations can precisely map the geometry of the transition state for the addition of the monomer. For this compound, this analysis would likely show a strained conformation where the incoming monomer must orient itself to minimize steric clash between its isoheptyl group and the polymer backbone.
Propagation Energetics: The propagation reaction for acrylates is highly exothermic. DFT calculations quantify this exothermicity (ΔH) and the activation energy (Ea). The branched nature of the isoheptyl group is predicted to slightly increase the Ea for propagation compared to linear isomers like n-heptyl acrylate, thereby influencing the propagation rate constant.
Termination Pathways: DFT can be used to evaluate the energetics of termination by combination (two radical chains joining) versus disproportionation (hydrogen atom transfer between two chains). The relative probabilities of these events are crucial for determining the final molecular weight and structural characteristics of the polymer.
The table below presents representative data that could be obtained from a DFT study on the free-radical polymerization of this compound, using a common functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).
| Reaction Step | Parameter | Calculated Value (kJ/mol) | Computational Insight |
|---|---|---|---|
| Propagation | Activation Energy (Ea) | 24.5 | Moderate barrier, influenced by steric hindrance from the isoheptyl group. |
| Propagation | Reaction Enthalpy (ΔH) | -82.0 | Highly exothermic, typical for acrylate double bond addition. |
| Termination (Combination) | Activation Energy (Ea) | 8.5 | Low barrier, indicating a diffusion-controlled process. |
| Termination (Disproportionation) | Activation Energy (Ea) | 12.0 | Slightly higher barrier than combination, suggesting combination may be the preferred pathway. |
Molecular Dynamics Simulations for Polymer Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For poly(this compound), MD simulations are instrumental in predicting its macroscopic properties based on the collective behavior of polymer chains. An atomistic force field is used to define the potential energy of the system, governing the interactions between all particles.
A primary application of MD for poly(this compound) is the prediction of its glass transition temperature (Tg). By simulating the polymer melt at various temperatures and monitoring properties like density or specific volume, one can identify the characteristic change in the slope of the volume-temperature curve that signifies the transition from a glassy to a rubbery state. The bulky and flexible isoheptyl side chains are expected to act as internal plasticizers, creating significant free volume and lowering the Tg, resulting in a soft, flexible material at room temperature.
MD simulations also provide detailed information on:
Chain Conformation: The simulations reveal how the polymer chains pack and entangle in the bulk state. The radius of gyration (Rg) can be calculated to quantify the average size and shape of a polymer coil.
Mechanical Properties: By applying simulated deformation (e.g., tensile or shear stress) to the polymer model, one can compute mechanical moduli, providing a link between molecular structure and material stiffness.
Diffusion: MD can model the diffusion of small molecules (e.g., solvents, plasticizers, or residual monomer) through the poly(this compound) matrix, which is critical for understanding material performance in applications like coatings or adhesives.
The table below shows typical results from an MD simulation of bulk poly(this compound) with a degree of polymerization of 100.
| Simulated Property | Temperature (K) | Simulated Value | Significance |
|---|---|---|---|
| Density | 298 | 0.98 g/cm³ | Provides a fundamental physical property for material characterization. |
| Glass Transition Temp. (Tg) | N/A (Calculated from T-ramp) | 235 K (-38 °C) | Predicts a low Tg, confirming the polymer is rubbery at room temperature. |
| Radius of Gyration (Rg) | 298 | 3.1 nm | Characterizes the average size of a single polymer coil in the melt. |
| Self-Diffusion Coefficient | 450 | 1.2 x 10⁻⁸ cm²/s | Quantifies chain mobility in the polymer melt above Tg. |
Kinetic Modeling and Simulation of Polymerization Processes
While quantum chemistry describes individual reaction events, kinetic modeling simulates the entire polymerization process on a macroscopic scale. These models use a system of differential equations based on the rate laws of initiation, propagation, termination, and chain transfer. The goal is to predict how key outcomes—such as monomer conversion, reaction rate, average molecular weight (Mn, Mw), and polydispersity index (PDI)—evolve over time.
For this compound polymerization, kinetic models must account for phenomena specific to acrylate systems, such as:
Gel Effect (Trommsdorff–Norrish effect): At high conversion, the viscosity of the system increases dramatically, slowing down the diffusion-controlled termination reactions. This leads to a sharp increase in the polymerization rate and molecular weight. Models incorporate diffusion-limited rate constants for termination (kt) that depend on monomer conversion.
Backbiting and Chain Transfer: Intramolecular chain transfer (backbiting) can lead to the formation of short-chain branches, while chain transfer to monomer or solvent can limit the final molecular weight. The steric bulk of the isoheptyl group may influence the probability of these side reactions.
Simulations, often performed with software packages like PREDICI, can explore a wide range of reaction conditions (e.g., temperature, initiator concentration, monomer feed rate) to optimize the process. This is particularly valuable for advanced techniques like controlled radical polymerization (e.g., ATRP, RAFT), where precise control over the MWD is desired.
The following table demonstrates the output of a kinetic simulation for the bulk polymerization of this compound at 70°C, showing the effect of varying the initial initiator concentration.
| Initial Initiator Conc. (mol/L) | Final Conversion (at 2h) | Final Mn (g/mol) | Final PDI (Mw/Mn) |
|---|---|---|---|
| 0.005 | 85% | 185,000 | 2.8 |
| 0.010 | 94% | 94,000 | 2.4 |
| 0.020 | 99% | 48,000 | 2.1 |
| 0.040 | >99% | 25,000 | 1.9 |
Thermodynamic Modeling of Phase Behavior (e.g., Equation of State Models)
Thermodynamic models are essential for describing and predicting the phase behavior of mixtures containing this compound monomer or its polymer. Equation of State (EoS) models, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), are particularly powerful because they connect macroscopic thermodynamic properties to molecular-level parameters.
For the this compound monomer, the PC-SAFT model requires three pure-component parameters: the segment number (m), the segment diameter (σ), and the segment dispersion energy (ε/k). These parameters are typically fitted to experimental data like vapor pressure and liquid density. Once determined, the model can predict a wide range of properties, including:
Vapor-Liquid Equilibria (VLE): Predicting the solubility of gases (e.g., nitrogen, carbon dioxide) in the liquid monomer. This is crucial for processes like polymerization in supercritical CO2, an environmentally benign solvent.
Liquid-Liquid Equilibria (LLE): Predicting the miscibility of this compound with various solvents or other monomers.
For poly(this compound), the EoS can be extended to model its solubility in solvents and its miscibility with other polymers. This is vital for formulation science, such as in the development of paints, coatings, and pressure-sensitive adhesives, where the polymer must remain in a stable, single phase with other components. The model accounts for the large size difference between polymer and solvent molecules and the specific interactions determined by the this compound repeat unit.
The table below lists representative PC-SAFT parameters for this compound and a solvent, along with a comparison of a model prediction to a hypothetical experimental data point.
| Compound | Segment Number (m) | Segment Diameter (σ) [Å] | Dispersion Energy (ε/k) [K] |
|---|---|---|---|
| This compound | 4.85 | 3.82 | 245.5 |
| Carbon Dioxide | 1.21 | 2.85 | 158.2 |
| Model Prediction vs. Experiment: Solubility of CO₂ in this compound at 313.15 K | |||
| Pressure (bar) | Predicted Solubility (mole fraction) | Experimental Solubility (mole fraction) | |
| 50 | 0.285 | 0.291 |
Q & A
Q. What steps are critical for documenting this compound experiments to ensure reproducibility?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Record raw data, instrument parameters (e.g., NMR shim settings), and environmental conditions .
- FAIR Principles : Ensure data is Findable (DOIs), Accessible (public repositories), Interoperable (standard file formats), and Reusable (detailed metadata) .
- Supplemental Materials : Publish HPLC chromatograms, NMR spectra, and reaction schematics as supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
